Dexamethasone-17-carboxamide

Description

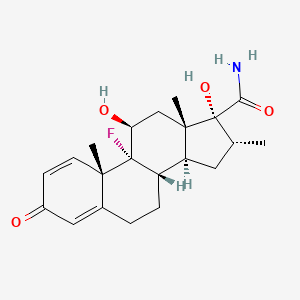

Structure

2D Structure

3D Structure

Properties

CAS No. |

82137-90-4 |

|---|---|

Molecular Formula |

C21H28FNO4 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxamide |

InChI |

InChI=1S/C21H28FNO4/c1-11-8-15-14-5-4-12-9-13(24)6-7-18(12,2)20(14,22)16(25)10-19(15,3)21(11,27)17(23)26/h6-7,9,11,14-16,25,27H,4-5,8,10H2,1-3H3,(H2,23,26)/t11-,14+,15+,16+,18+,19+,20+,21+/m1/s1 |

InChI Key |

PILCISDJZUQFIS-AFKBWYBQSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)N)O)C)O)F)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)N)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)N)O)C)O)F)C |

Other CAS No. |

82137-90-4 |

Synonyms |

17-carboxamide dexamethasone 17-DXB dexamethasone-17 beta-carboxamide dexamethasone-17-carboxamide DX-17-carboxamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dexamethasone 17 Carboxamide Analogues

Classical and Contemporary Synthetic Routes to 17β-Carboxamide Derivatives of Glucocorticoids

The synthesis of 17β-carboxamide derivatives of glucocorticoids, including Dexamethasone-17-carboxamide, typically involves a two-step process: the formation of a carboxylic acid precursor followed by an amide coupling reaction. nih.gov

Periodic Acid Oxidation for Carboxylic Acid Precursors

A common method for preparing the necessary 17β-carboxylic acid precursor from a glucocorticoid is through periodic acid oxidation. nih.govmolaid.comnih.gov This reaction cleaves the C17-C20 bond of the dihydroxyacetone side chain present in many corticosteroids, resulting in the formation of a carboxylic acid at the C17 position. nih.govresearchgate.net For instance, the oxidative cleavage of a 21-hydroxypregnane-20-one derivative using periodic acid in an aqueous solvent like dioxane or tetrahydrofuran (B95107) yields the corresponding 17β-carboxylic acid intermediate. nih.gov This method has been successfully applied to synthesize the 17β-carboxylic acid derivatives of various natural and fluorinated glucocorticoids. nih.gov While effective, this process may require purification steps to ensure a high-purity product, as the oxidation can sometimes lead to byproducts. google.com An alternative approach utilizing hydrogen peroxide in a basic environment has also been explored to improve the purity of the resulting carboxylic acid. google.com

The resulting compound, 9-fluoro-16α-methyl-11β,17-dihydroxy-3-oxo-1,4-androstadiene-17β-carboxylic acid, also known as Dexamethasone-17-carboxylic acid or Desoximetasone Acid, is a key intermediate for further derivatization. dcchemicals.comnih.govveeprho.com

Amide Coupling Reactions with Primary Amines

Once the 17β-carboxylic acid precursor is obtained, it can be coupled with various primary amines to form the desired 17β-carboxamide derivatives. nih.gov This amide bond formation is a fundamental transformation in organic synthesis. researchgate.net The carboxylic acid is typically activated to facilitate the reaction with the amine. nih.govchemeurope.com One common activation method involves the use of N-hydroxybenzotriazole (HOBt). nih.govnih.gov The activated carboxylic acid then readily reacts with a primary amine to produce the corresponding amide in good yields. nih.gov This versatile method allows for the synthesis of a wide array of this compound analogues by simply varying the primary amine used in the coupling reaction. nih.govnih.gov

| Amine Used | Resulting Derivative | Reference |

| Various primary amines | Eleven different 17β-carboxamide derivatives | nih.gov |

| Methyl or ethyl esters of amino acids | 17β-carboxamide steroids | nih.gov |

| Benzylamine | N-benzyl 17β-carboxamide of dexamethasone (B1670325) | scispace.com |

Carbodiimide (B86325) Chemistry in Conjugate Synthesis

Carbodiimide chemistry is a widely utilized and effective method for forming amide bonds, particularly in the synthesis of drug conjugates. nih.govacs.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), act as coupling agents that activate carboxyl groups. nih.govwikipedia.orgcreative-proteomics.com The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. nih.govwikipedia.org This intermediate then reacts with an amine to form the stable amide bond and a urea (B33335) byproduct. nih.govwikipedia.org

To improve reaction yields and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often incorporated. nih.govchemeurope.comnih.gov The use of NHS leads to the formation of a more stable succinimidyl ester, which subsequently reacts with a primary amine to form the amide. nih.gov This two-step procedure is considered a simple and convenient method for conjugating dexamethasone. nih.gov

Commonly Used Carbodiimides and Additives:

| Reagent | Full Name | Properties | Reference |

| DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive, high-yielding, byproduct can be difficult to remove. | nih.govchemeurope.comwikipedia.org |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, often used in biochemical applications. | nih.govchemeurope.comcreative-proteomics.com |

| DIC | N,N'-Diisopropylcarbodiimide | An alternative to DCC. | nih.gov |

| HOBt | N-Hydroxybenzotriazole | Additive to increase yield and reduce side reactions. | nih.govnih.gov |

| NHS | N-Hydroxysuccinimide | Additive to form a more stable activated ester. | nih.gov |

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a streamlined and efficient method for preparing libraries of compounds, including peptide and peptoid conjugates of dexamethasone. nih.govacs.org In this approach, the first amino acid is attached to a solid support, typically a resin. acs.org The synthesis then proceeds through a series of coupling and deprotection steps to build the desired peptide or peptoid chain. acs.org Finally, the dexamethasone moiety, activated as an NHS ester, is introduced by reacting it with the N-terminal primary amine of the resin-bound chain. nih.gov This method allows for the systematic variation of the linker between dexamethasone and the carrier molecule, facilitating the exploration of structure-activity relationships. For example, a dexamethasone-peptoid conjugate has been successfully synthesized using this technique. nih.gov

Exploration of Novel this compound Conjugation Strategies

Beyond classical methods, researchers are exploring advanced conjugation strategies to create sophisticated dexamethasone-based drug delivery systems with tailored properties. nih.govresearchgate.net

Reversible Addition Fragmentation-Chain Transfer (RAFT) Polymerization for Conjugates

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. nih.govmdpi.com This method has emerged as a powerful tool for creating complex dexamethasone conjugates. nih.govresearchgate.net

A typical RAFT polymerization system consists of a monomer, a radical initiator, and a RAFT agent (a chain transfer agent). nih.gov For dexamethasone conjugates, the monomers can include (hydroxypropyl)methacrylamide (HPMA) and a dexamethasone-containing monomer. nih.gov This allows for the creation of well-defined polymeric drug delivery systems where dexamethasone is covalently attached to the polymer backbone. nih.govnih.gov The precise control offered by RAFT polymerization is crucial for developing reproducible and high-quality drug-polymer conjugates that meet regulatory standards. nih.gov This technique has been used to create various branched and nanogel-type copolymers for drug delivery applications. mdpi.com

Click Chemistry Applications in this compound Functionalization

Click chemistry, a class of reactions known for being rapid, efficient, and biocompatible, has been employed in the functionalization of dexamethasone derivatives. nih.govnih.gov One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring linkage. nih.gov This reaction is characterized by its high yield, specificity, and tolerance of a wide range of functional groups, making it suitable for biological applications. nih.govnih.gov

The process generally involves modifying dexamethasone to introduce either an azide (B81097) or an alkyne group. For instance, the hydroxymethyl ketone moiety of dexamethasone can be converted to a carboxyl group through periodate (B1199274) oxidation. nih.gov This carboxyl group can then be used to attach a spacer containing an azide or alkyne functionality via amide formation. nih.gov This modified dexamethasone can then be "clicked" onto a molecule or polymer bearing the complementary functional group. nih.gov

While highly efficient, the use of copper catalysts in CuAAC can be a limitation in biological systems due to potential toxicity. nih.gov This has led to the development of metal-free click reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) and the Diels-Alder reaction between a furan (B31954) and a maleimide. nih.govacs.org These alternative click reactions offer bioorthogonality without the need for a metal catalyst. nih.gov

The "Direct-to-Biology" (D2B) approach, which utilizes crude reaction mixtures for biological screening, has been accelerated by click chemistry. biorxiv.org This method allows for the rapid synthesis and evaluation of numerous compounds, such as PROTACs (Proteolysis Targeting Chimeras), by eliminating purification steps. biorxiv.org

2-Iminothiolane (B1205332) Chemistry for Amide Linkage Formation

2-Iminothiolane, also known as Traut's reagent, provides an alternative method for creating amide linkages in the derivatization of dexamethasone. nih.govmdpi.com This reagent is particularly useful for introducing a primary amine group into the dexamethasone structure, which can subsequently be used for conjugation. nih.gov

The reaction involves the ring-opening of 2-iminothiolane by a primary amine, such as that on the polyamine spermine. nih.gov This forms a reactive thiolate anion and an amidine bond. nih.gov The thiolate anion then reacts with a suitable electrophile on the dexamethasone molecule, like a mesylate at the 21-position, to form a thioether linkage. nih.gov Subsequent hydrolysis of the transient amidine bond under basic conditions results in the formation of a stable amide linkage. nih.govmdpi.com

This method offers two key advantages: it produces an amino-functionalized dexamethasone that can be conjugated to molecules containing carboxylic acid groups, and it allows for the direct conjugation of dexamethasone to carriers that already possess amine groups. nih.govmdpi.com This chemistry has been frequently utilized in the synthesis of gene delivery systems. nih.gov

Structural Characterization of Synthesized this compound Derivatives

The structural confirmation of newly synthesized this compound derivatives is crucial. A variety of analytical techniques are employed to verify the chemical structure and purity of these compounds.

Commonly used methods include:

Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy: Used to identify the presence of specific functional groups, such as the amide and carbonyl groups. researchgate.net

For more complex structural analysis, especially for differentiating between stereoisomers, advanced techniques may be used:

Ion Mobility-Mass Spectrometry (IM-MS): This technique has proven effective in distinguishing between diastereomers like dexamethasone and betamethasone, which have very small differences in their collision cross-section (CCS) values. washington.edu

The functionalization of nanoparticles with dexamethasone can also be confirmed through various characterization methods. For instance, the successful conjugation of dexamethasone to TiO2 nanoparticles has been verified by observing changes in the zeta potential and through thermogravimetric analysis (TGA), which shows weight loss corresponding to the attached organic molecules. frontiersin.org

Molecular Interactions and Glucocorticoid Receptor Pharmacology of Dexamethasone 17 Carboxamide

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity of Dexamethasone-17-carboxamide

The affinity and selectivity with which a ligand binds to its receptor are fundamental determinants of its biological activity. In the case of this compound, its interaction with the glucocorticoid receptor (GR) has been characterized and compared to its parent compound, dexamethasone (B1670325).

Dexamethasone is a potent synthetic glucocorticoid that binds with high affinity to the cytoplasmic glucocorticoid receptor. pharmgkb.org This binding initiates a cascade of events leading to the regulation of gene expression. pharmgkb.org this compound, as a derivative, also interacts with the GR. Studies have shown that 17β-carboxamide analogues of dexamethasone can bind with significant affinity to the glucocorticoid receptors in various tissues, including rat liver and human spleen tumors. nih.gov In fact, these analogues have demonstrated binding affinities similar to those of natural glucocorticoids. nih.gov

One key aspect of this compound is its role as a glucocorticoid antagonist. It competes with dexamethasone for binding to the intracellular glucocorticoid receptor but does not elicit the same downstream glucocorticoid effects. nih.gov This competitive binding has been demonstrated in studies on human glioblastoma cell lines, where the concurrent administration of this compound (referred to as DXB) inhibited the proliferative effects of dexamethasone, indicating a receptor-mediated mechanism. nih.gov The N-benzyl 17ß-carboxamide analogs of dexamethasone exhibit behavior similar to their corresponding carboxyesters, which points to the significant influence of the side chain conformation at the 17β-position on glucocorticoid receptor binding. scispace.com

The relative glucocorticoid receptor binding affinity (rGRBA) is a quantitative measure used to compare the binding affinity of different steroids to the GR, with dexamethasone typically set as the reference standard at 100. researchgate.netresearchgate.net For 17β-carboxamide steroids, molecular docking studies and predictive exponential models have been employed to estimate their GR binding affinities. nih.govresearchgate.net These computational approaches are valuable tools for the rational design of novel steroid derivatives with potentially improved biological profiles compared to dexamethasone. nih.govresearchgate.net

Research on various 17β-carboxamide derivatives of glucocorticoids, synthesized from precursors like hydrocortisone (B1673445) and prednisolone, has shown that these compounds can have varying interactions with the GR. nih.gov The binding energies and ligand efficiencies of these derivatives are often compared with those of dexamethasone to assess their potential as local anti-inflammatory agents. nih.gov While specific rGRBA values for this compound are not consistently reported across the literature, the research on its analogues suggests that modifications at the 17β-position are critical in determining the binding affinity. For instance, the precursor to 17β-carboxamide analogues of dexamethasone, 9-fluoro-16 alpha-methyl-11 beta,17-dihydroxy-3-oxo-1,4-androstadiene-17 beta-carboxylic acid, was found to not bind to the GR. nih.gov However, the subsequent carboxamide analogues demonstrated significant binding. nih.gov

Table 1: Comparative Glucocorticoid Receptor Binding

| Compound | Receptor Binding Characteristics | Reference |

|---|---|---|

| Dexamethasone | High affinity to glucocorticoid receptor. pharmgkb.org | pharmgkb.org |

| This compound | Competes with dexamethasone for GR binding, acting as an antagonist. nih.gov | nih.gov |

| 17β-carboxamide analogues | Bind with similar affinities to GR as natural glucocorticoids. nih.gov | nih.gov |

| Precursor acid | Does not bind to the glucocorticoid receptor. nih.gov | nih.gov |

Ligand-Induced Glucocorticoid Receptor Conformational Dynamics

Upon ligand binding, the glucocorticoid receptor undergoes a significant conformational change, which is crucial for its subsequent interactions with other proteins and DNA. nih.gov This ligand-induced conformational shift facilitates the dissociation of the receptor from heat shock proteins, its translocation to the nucleus, and its function as a transcription factor. nih.gov

While specific studies detailing the precise conformational changes induced by this compound are limited, research on other GR ligands provides a framework for understanding this process. For example, the binding of an agonist like dexamethasone stabilizes the LBD conformation, creating a surface for the recruitment of coactivator proteins. nih.gov In contrast, antagonists may induce a different conformation that prevents coactivator binding or even promotes the recruitment of corepressor proteins. nih.gov

Given that this compound acts as a GR antagonist, it is plausible that it induces a conformation of the GR that is distinct from the one induced by dexamethasone. nih.gov This altered conformation would likely interfere with the necessary downstream events for glucocorticoid activity, such as the proper recruitment of coactivators, explaining its antagonistic effects. nih.gov Studies on other non-steroidal GR modulators, like Compound A, have shown that different ligands can induce unique GR conformations, leading to differential gene regulation. core.ac.uk This concept of ligand-specific receptor conformation underscores the complexity of GR pharmacology and suggests that this compound's unique biological profile is rooted in the specific structural changes it imparts upon the receptor.

Mechanistic Elucidation of Genomic Actions of this compound

The genomic actions of glucocorticoids are mediated by the ligand-activated glucocorticoid receptor, which modulates the transcription of target genes. pharmgkb.org This regulation occurs through several mechanisms, including the direct binding of the GR to specific DNA sequences known as glucocorticoid responsive elements (GREs). pharmgkb.org

Activated glucocorticoid receptors typically form homodimers and bind to GREs in the promoter regions of target genes, thereby enhancing or repressing transcription. pharmgkb.orgmdpi.com The interaction of the GR with GREs is a cornerstone of the genomic effects of glucocorticoids. aai.org

As this compound is a GR antagonist, its complex with the GR is not expected to effectively initiate transcription via GREs in the same manner as an agonist like dexamethasone. nih.gov The antagonistic action implies that the this compound-GR complex either fails to bind to GREs or binds in a non-productive manner that does not lead to transcriptional activation. It's possible that the conformation induced by this compound binding prevents the proper dimerization of the receptor or the correct interaction with the GRE sequence. google.com

Interestingly, some studies on dexamethasone's effects on certain genes have revealed that its responsiveness can be mediated by elements unrelated to a classic GRE motif, suggesting alternative pathways for glucocorticoid action. nih.gov This highlights the intricate nature of GR-mediated gene regulation, which may involve interactions with other transcription factors and DNA elements.

The binding of a ligand to the GR ultimately leads to changes in the expression of a wide array of genes, influencing various physiological processes. pharmgkb.org Dexamethasone, for example, regulates the expression of numerous genes involved in inflammation, cellular proliferation, and differentiation. pharmgkb.org

The antagonistic nature of this compound suggests that it would modulate gene expression profiles differently from dexamethasone. nih.gov By competing with endogenous or synthetic glucocorticoids for GR binding, this compound can prevent the typical glucocorticoid-induced changes in gene expression. nih.gov For instance, in the context of inflammation, dexamethasone is known to suppress the expression of pro-inflammatory cytokines. nih.gov An antagonist like this compound would be expected to block this suppression.

Regulation of Transcription Factors (e.g., NF-κB, AP-1, STATs)

The anti-inflammatory effects of glucocorticoids are largely mediated through the regulation of key transcription factors that control the expression of pro-inflammatory genes. The activated glucocorticoid receptor (GR) can interfere with the signaling pathways of several critical transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Signal Transducer and Activator of Transcription (STAT) proteins.

NF-κB: The NF-κB pathway is a central regulator of immune and inflammatory responses. nih.govdovepress.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. frontiersin.org Inflammatory stimuli trigger the degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of inflammatory genes. frontiersin.org Glucocorticoids, acting through the GR, can inhibit NF-κB activity in several ways. The activated GR can physically interact with the p65 subunit of NF-κB, preventing it from binding to DNA and activating transcription. frontiersin.org Additionally, glucocorticoids can induce the transcription of the IκBα gene, increasing the synthesis of the inhibitory protein and thus sequestering more NF-κB in the cytoplasm. frontiersin.org This blockade of NF-κB disrupts the synthesis of numerous cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov

AP-1: AP-1 is another transcription factor that regulates genes involved in cellular processes like proliferation, differentiation, and inflammation. nih.govmdpi.com The AP-1 complex is typically a dimer of proteins from the Jun and Fos families. mdpi.com Dexamethasone has been shown to be a potent regulator of AP-1. The GR can directly interact with AP-1 components, leading to a functional antagonism that represses AP-1-mediated gene transcription. nih.govnih.gov For example, in human glomerular endothelial cells, dexamethasone was found to repress TNF-α-induced production of the chemokine MCP-1 by specifically suppressing the DNA-binding activity of AP-1, without affecting the NF-κB pathway in that context. nih.gov The mitogen-activated protein kinase (MAPK) pathways are key regulators of AP-1 expression, and glucocorticoids can interfere with this signaling. nih.govnih.govresearchgate.net

STATs: While the interaction between glucocorticoids and the STAT pathway is also significant, it is often context-dependent. STAT proteins are activated by cytokines and growth factors and are crucial for immune cell function. The GR can physically interact with STAT proteins, leading to mutual repression of their respective transcriptional activities. This cross-talk is an important mechanism for the immunosuppressive effects of glucocorticoids.

For this compound and its derivatives, the specific effect on these transcription factors depends entirely on their activity profile at the glucocorticoid receptor. Derivatives that act as GR agonists would be expected to mimic the inhibitory effects of dexamethasone on NF-κB, AP-1, and STATs. Conversely, derivatives that are GR antagonists , such as the compound identified as DXB (this compound), would compete with agonists for GR binding but fail to trigger the downstream anti-inflammatory signaling. nih.gov Such antagonists would block the glucocorticoid-mediated repression of these transcription factors.

Investigation of Non-Genomic Effects of this compound

In addition to the well-documented genomic effects that involve gene transcription and protein synthesis, glucocorticoids also exert rapid, non-genomic effects that occur within minutes and are independent of transcription. mdpi.commdpi.comnih.gov These actions are often mediated through interactions with cell membranes or specific interactions with cytosolic or membrane-bound glucocorticoid receptors (mGR). nih.govpharmgkb.org While specific studies on this compound are limited, the investigation of these mechanisms for the parent compound, dexamethasone, provides the framework for understanding the potential rapid actions of its derivatives.

One of the recognized non-genomic effects of high-dose glucocorticoids is the stabilization of cellular and subcellular membranes. nih.gov This physicochemical interaction can increase the stability of the plasma membrane of various cells, including mast cells, as well as the membranes of organelles like lysosomes. nih.gov This membrane-stabilizing effect can contribute to the anti-inflammatory response by preventing the release of inflammatory mediators and lytic enzymes.

Glucocorticoids can rapidly modulate various intracellular signaling pathways, leading to immediate changes in cell function. These effects can be either independent of or dependent on the classical glucocorticoid receptor. researchgate.netresearchgate.net

Kinase Pathway Modulation: Dexamethasone has been shown to rapidly influence key signaling kinases. In mouse skeletal myotubes, dexamethasone treatment for less than 20 minutes inhibited contraction-stimulated glucose uptake through a mechanism involving the AMP-activated protein kinase (AMPK) and Ca²⁺/calmodulin protein kinase II (CaMKII) pathways. nih.govresearchgate.net This effect was insensitive to the GR antagonist RU486, indicating a non-genomic, GR-independent mechanism. researchgate.net In other contexts, dexamethasone can rapidly activate the PI3K/Akt pathway in endothelial cells, leading to the phosphorylation of downstream targets. nih.gov

Endocannabinoid Signaling: In hypothalamic neuroendocrine cells, dexamethasone can rapidly suppress excitatory synaptic inputs by stimulating the synthesis and release of endocannabinoids. researchgate.neteneuro.org These endocannabinoids then act as retrograde messengers. This rapid feedback mechanism is mediated by a membrane-associated receptor and is dependent on the classical nuclear GR, highlighting the complexity of non-genomic signaling. researchgate.netfrontiersin.org

Ion Mobilization: Rapid effects on ion mobilization have also been documented. For instance, a 15-minute exposure to dexamethasone was shown to significantly reduce ATP-induced increases in intracellular calcium in human bronchial epithelial cells. nih.gov

Agonistic and Antagonistic Activity Profiles of this compound Derivatives

The modification of the C-17 side chain of glucocorticoids has been a key strategy for developing novel compounds with tailored activity profiles. The introduction of a 17β-carboxamide group, in particular, has led to the discovery of a class of steroids with a range of agonistic and antagonistic properties at the glucocorticoid receptor. acs.orgnih.gov

Initial studies revealed that while the precursor, 9-fluoro-16α-methyl-11β,17-dihydroxy-3-oxo-1,4-androstadiene-17β-carboxylic acid, does not bind to the GR, its 17β-carboxamide analogues do. nih.gov This demonstrated that the amide linkage is critical for receptor interaction.

Some of the earliest research identified 17β-carboxamide steroids as a new class of glucocorticoid antagonists. nih.govcaymanchem.com A specific compound, referred to as DXB (this compound), was used as a glucocorticoid antagonist to demonstrate that the proliferative effects of dexamethasone on a human glioblastoma cell line were specifically mediated by the GR. nih.gov This antagonistic activity involves binding to the GR without triggering the subsequent conformational changes required for a full agonist response.

Conversely, other research has focused on designing 17β-carboxamide derivatives as potent agonists, often intended for local anti-inflammatory activity with reduced systemic side effects. researchgate.netnih.gov Through molecular docking studies and chemical synthesis, various amide derivatives of cortienic acids (derived from corticosteroids like dexamethasone) have been created and evaluated. researchgate.netnih.gov These studies have shown that the nature of the amine group used to form the carboxamide can significantly influence the binding affinity and functional activity, leading to compounds with potent local anti-inflammatory effects, in some cases greater than the parent dexamethasone in specific assays. researchgate.net

The following table summarizes the findings on the variable activity of these derivatives.

| Compound Class | Modification | Observed Activity | Key Findings | Reference |

| Cortienic Acid Precursor | 17β-carboxylic acid | Inactive | Does not bind to the glucocorticoid receptor. | nih.gov |

| This compound (DXB) | 17β-carboxamide | Antagonist | Competes with dexamethasone for GR binding but does not trigger the glucocorticoid effect. Used to probe receptor-mediated mechanisms. | nih.gov |

| 17β-Carboxamide Steroids (General) | 17β-carboxamide | Antagonist | Described as a new class of glucocorticoid antagonists. | nih.gov |

| 17β-Carboxamide Steroid Derivatives | Amides of cortienic acids with various amino acid esters | Agonist (local anti-inflammatory) | Selected derivatives showed high binding affinity for the GR and potent local anti-inflammatory activity in the croton oil-induced ear edema test, with potentially fewer systemic side effects than dexamethasone. | researchgate.netnih.gov |

| C-17 Derived Glucocorticoid Antedrugs | C-17 modification | Agonistic and Antagonistic | Some derivatives displayed agonistic activity at glucocorticoid receptors, while others exhibited antagonistic properties. | acs.org |

Structure Activity Relationship Sar Studies of Dexamethasone 17 Carboxamide Derivatives

Influence of the 17β-Side Chain Substituent on Glucocorticoid Receptor Affinity.researchgate.netgoogle.com

The nature of the substituent on the 17β-carboxamide side chain plays a pivotal role in modulating the affinity of these compounds for the glucocorticoid receptor. researchgate.netgoogle.com Research has demonstrated that modifications at this position, even at a considerable distance from the core steroid nucleus, can significantly impact binding potency. researchgate.net

Studies have consistently shown that introducing aromatic substituents on the 17β-carboxamide side chain leads to maximal affinity for the glucocorticoid receptor. researchgate.net The presence of a phenyl group, for instance, can enhance binding. Further substitutions on this aromatic ring can also influence activity. For example, electron-withdrawing groups like halogens (e.g., -Cl, -Br) or a trifluoromethyl group (-CF3) at the para-position of the phenyl ring are thought to increase the molecule's lipophilicity, which can enhance cell permeability and, consequently, biological activity. rsc.org

In contrast, the precursor molecule, 9-fluoro-16α-methyl-11β,17-dihydroxy-3-oxo-1,4-androstadiene-17β-carboxylic acid, which lacks the carboxamide side chain, does not bind to glucocorticoid receptors. researchgate.net This underscores the critical importance of the 17β-carboxamide moiety and its substituents for receptor interaction.

Table 1: Impact of 17β-Side Chain Substituents on Glucocorticoid Receptor Binding Affinity

| Substituent | Receptor Binding Affinity | Key Observations |

| Carboxylic Acid | Inactive | The precursor acid does not bind to the GR. researchgate.net |

| Unsubstituted Phenyl | High | Aromatic groups generally lead to high affinity. researchgate.net |

| para-Chloro Phenyl | Potent | Halogen substitution can enhance activity. rsc.org |

| para-Bromo Phenyl | Potent | Halogen substitution can enhance activity. rsc.org |

| para-Trifluoromethyl Phenyl | Potent | Electron-withdrawing groups can increase lipophilicity and activity. rsc.org |

| N-benzyl | Variable | Suggests the importance of side chain conformation. researchgate.net |

This table is for illustrative purposes and synthesizes findings from multiple sources. Specific binding affinity values can vary based on experimental conditions.

Correlation Between Molecular Descriptors and Biological Activity.researchgate.net

The biological activity of dexamethasone-17-carboxamide derivatives can be correlated with various molecular descriptors, which are numerical values that characterize specific properties of a molecule.

A general principle observed is that as long as the substituents at the C17 position are not excessively large, an increase in molecular volume tends to lead to an increase in glucocorticoid receptor binding affinity (GRBA). researchgate.net The binding affinity of compounds with glucocorticoid activity is strongly dependent on molecular size descriptors, including molecular volume, molecular weight, and Connolly surface area. researchgate.net This suggests that the size and shape of the molecule are critical for fitting into the binding pocket of the glucocorticoid receptor.

Table 2: Correlation of Molecular Descriptors with GR Binding Affinity

| Molecular Descriptor | Effect on GR Binding Affinity | Rationale |

| Molecular Volume | Generally Positive | Larger, but not excessively large, molecules may have more points of contact with the receptor. researchgate.net |

| Connolly Surface Area | Generally Positive | A larger surface area can allow for more extensive interactions with the receptor binding site. researchgate.net |

| Lipophilicity | Positive (often) | Increased lipophilicity can enhance cell membrane penetration. rsc.org |

This table provides a generalized summary of observed trends.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues.researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com

For this compound analogues, QSAR models have been developed to predict their anti-inflammatory activity. researchgate.net These models often incorporate various molecular descriptors. For example, a 3D-QSAR model was created and used to design new compounds with potentially improved activity. researchgate.net The process involves aligning the molecules and calculating various fields (e.g., steric and electrostatic) around them to correlate with their biological activity.

The development of a robust QSAR model typically involves several steps:

Data Set Selection: A series of structurally related compounds with known biological activities is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. mdpi.com

Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.netmdpi.com

The insights gained from QSAR studies can guide the synthesis of novel 17β-carboxamide steroids with a more desirable biological profile. nih.gov

Pre Clinical Pharmacokinetic and Pharmacodynamic Pk/pd Investigations of Dexamethasone 17 Carboxamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Experimental Models

In Vitro Metabolic Stability and Enzymatic Hydrolysis

In vitro studies are crucial for predicting the metabolic fate of a drug candidate in a living organism. These assays provide initial insights into how a compound is broken down and eliminated.

The metabolic stability of a compound is often expressed by its in vitro half-life (t½) and intrinsic clearance (CLint). The half-life indicates the time required for 50% of the parent compound to disappear, while intrinsic clearance describes the maximum metabolic capacity of the liver enzymes towards the compound. srce.hr

Research on 17β-carboxamide glucocorticoids, a class to which Dexamethasone-17-carboxamide belongs, has involved in silico predictions of metabolism, which were then confirmed through in vitro evaluations in human serum and peripheral blood mononuclear cell cultures. nih.gov This approach helps in identifying potential metabolites early in the drug discovery process. nih.gov For instance, studies on dexamethasone (B1670325) and its esters show they are rapidly hydrolyzed in serum. inchem.org Dexamethasone itself is primarily metabolized in the liver by CYP3A4 and to a lesser extent by CYP3A5 enzymes. pharmgkb.org The metabolism of dexamethasone in camels, for example, primarily occurs in the liver and involves reduction and hydroxylation. researchgate.net

The stability of dexamethasone can be influenced by the surrounding medium. It has been shown to degrade in aqueous solutions, with the formation of degradation products like 17-oxo-dexamethasone. researchgate.net This degradation is influenced by factors such as pH and temperature. researchgate.netvulcanchem.com

Table 1: In Vitro Hydrolysis of Dexamethasone Esters in Serum of Different Species

| Compound | Species | Half-life |

|---|---|---|

| Dexamethasone 21-isonicotinate | Rat | 90% hydrolyzed after 10 minutes |

| Dexamethasone 21-isonicotinate | Rabbit | 99% hydrolyzed after 10 minutes |

| Dexamethasone 21-isonicotinate | Human | ~90-100 minutes |

| Dexamethasone trimethylacetate | Bovine | 10-30 minutes |

| Dexamethasone trimethylacetate | Equine | 10-30 minutes |

| Dexamethasone dimethylbutyrate | Bovine | ~1 hour |

Data sourced from INCHEM. inchem.org

Tissue Distribution Analysis in Animal Models

Understanding where a drug accumulates in the body is key to assessing its potential efficacy and toxicity. Tissue distribution studies in animal models provide this critical information.

Following administration, the distribution of a drug throughout various tissues and organs is measured. For dexamethasone, studies in rats have shown its distribution in various tissues after administration. inchem.orgfao.org For example, after oral administration of radiolabeled dexamethasone to rats, radioactivity was detected in various tissues. fao.org In dogs, dexamethasone has been shown to have extensive tissue distribution. bccancer.bc.ca

Studies on MDR-1 knock-out mice, which lack the P-glycoprotein transporter, revealed high accumulation of certain drugs, including dexamethasone, in their brains, indicating the role of this transporter in limiting brain penetration. treatmentactiongroup.org In rabbits, after topical ophthalmic administration, dexamethasone concentrations have been measured in both the vitreous humor and the retina. arvojournals.orgfrontiersin.org

Table 2: Ocular Tissue Distribution of Dexamethasone in Rabbits

| Tissue | Maximum Concentration (Cmax) | Time to Maximum Concentration (Tmax) |

|---|---|---|

| Vitreous Humor (Nonvitrectomized) | 791 ng/mL | Day 22 |

| Vitreous Humor (Vitrectomized) | 731 ng/mL | Day 22 |

| Retina (Nonvitrectomized) | 4110 ng/g | Day 15 |

| Retina (Vitrectomized) | 3670 ng/g | Day 22 |

Data represents mean values from a study on sustained-release dexamethasone intravitreal implant in rabbits. arvojournals.org

Blood-Brain Barrier Permeability and Efflux Transporter Interactions (e.g., P-glycoprotein)

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. mdpi.com The ability of a drug to cross the BBB is a critical factor for treating central nervous system disorders.

Dexamethasone is known to be a substrate for the P-glycoprotein (P-gp) efflux transporter, which is highly expressed at the BBB. nih.govdrugbank.com P-gp actively transports various substrates out of cells, thereby limiting their accumulation in the brain. treatmentactiongroup.orgnih.gov Studies have shown that dexamethasone can also induce the expression of P-gp, which may affect the permeability of other drugs that are also P-gp substrates. pharmgkb.orgnih.gov

In vitro models of the BBB are used to assess the permeability of compounds. mdpi.com For instance, the Caco-2 permeability assay is a common in vitro model for predicting intestinal drug absorption and, by extension, can provide insights into BBB permeability. vulcanchem.com Dexamethasone has been shown to reduce BBB permeability, an effect that is beneficial in conditions like glioblastoma-induced cerebral edema. frontiersin.orgnih.gov This effect is partly mediated by the upregulation of tight junction proteins like occludin and ZO-1. nih.govduke.edu

Pharmacokinetic Profiling of this compound and its Metabolites

Pharmacokinetic (PK) profiling involves characterizing the time course of a drug's absorption, distribution, metabolism, and excretion. This provides essential information for determining dosing regimens and understanding the drug's behavior in the body.

Concentration-Time Profiles in Biological Matrices

Measuring the concentration of a drug and its metabolites in biological fluids like plasma or serum over time is fundamental to PK analysis. These concentration-time profiles are used to calculate key PK parameters.

Following administration of dexamethasone, its concentration in plasma can be measured at various time points to generate a concentration-time curve. nih.govwaocp.org Studies in various species, including rats, dogs, and humans, have characterized the concentration-time profiles of dexamethasone in plasma. inchem.orgnih.govwaocp.org For example, a study in patients hospitalized with community-acquired pneumonia showed the composite serum profiles for oral and intravenous dexamethasone. nih.gov In another study, the mean plasma concentration profiles of dexamethasone were determined after administration with fosaprepitant. waocp.org

The shape of the concentration-time curve provides information about the rate and extent of drug absorption and elimination. The area under the curve (AUC) is a measure of total drug exposure, while the maximum concentration (Cmax) and the time to reach Cmax (Tmax) describe the peak exposure. waocp.org

Half-Life Determination in Preclinical Species

The half-life (t½) of a drug is the time it takes for the concentration of the drug in the body to be reduced by half. It is a critical parameter for determining dosing intervals.

The elimination half-life of dexamethasone has been determined in various preclinical species. In dogs, the elimination half-life after intravenous administration was found to be 120-140 minutes. inchem.org In rabbits, a study of a sustained-release dexamethasone intravitreal delivery system reported a half-life of dexamethasone in the vitreous of 10.98 days. scienceopen.com In adults, the average terminal half-life of dexamethasone is around 4 hours. drugs.com However, this can vary depending on factors such as age and clinical condition. drugs.com For example, one study found the half-life to be about 9 hours in certain low birth-weight infants. drugs.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dexamethasone |

| 17-oxo-dexamethasone |

| Dexamethasone 21-isonicotinate |

| Dexamethasone trimethylacetate |

| Dexamethasone dimethylbutyrate |

| Occludin |

| ZO-1 |

| P-glycoprotein |

Pharmacodynamic Biomarker Evaluation in Preclinical Models

Information regarding the evaluation of pharmacodynamic biomarkers for this compound in preclinical models is not available in the public domain. Such studies would be crucial to understand the biochemical and physiological effects of the compound that are linked to its mechanism of action.

Relationship between Compound Exposure and Biological Response

There is no publicly available data detailing the relationship between the exposure to this compound and the subsequent biological or therapeutic response in preclinical models. Establishing this exposure-response relationship is a critical step in drug development to define effective concentrations.

Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound

No specific physiologically based pharmacokinetic (PBPK) models for this compound have been published. While PBPK models for the parent compound, Dexamethasone, have been developed to predict its distribution and clearance in various physiological and disease states, similar models have not been created or shared for its 17-carboxamide derivative. The development of such models would require extensive data on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Research into synthetic corticosteroids like this compound is aimed at discovering new drugs with improved therapeutic profiles. ontosight.ai

Mechanistic Studies of Biological Activity in Experimental Systems

In Vitro Immunomodulatory Activity of Dexamethasone-17-carboxamide

In vitro studies have been crucial in dissecting the specific cellular and molecular effects of this compound on the immune system. These experiments have provided insights into its influence on key inflammatory mediators and immune cell functions.

Research has demonstrated that this compound can modulate the production of pro-inflammatory cytokines and other signaling molecules. In studies using lipopolysaccharide (LPS)-stimulated murine macrophages, the compound has been shown to inhibit the production of key inflammatory mediators. For instance, it has been observed to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO), both of which are pivotal in the inflammatory cascade.

The inhibitory effects on cytokine production are often compared to that of dexamethasone (B1670325). While both compounds exhibit inhibitory activity, the potency can differ. This modulation of cytokine and chemokine synthesis is a cornerstone of its immunomodulatory profile, suggesting a direct impact on the signaling pathways that orchestrate the inflammatory response.

The mononuclear phagocyte system, which includes monocytes and macrophages, plays a central role in both initiating and resolving inflammation. This compound has been shown to affect the activity of these cells. By altering their activation state and effector functions, such as phagocytosis and the production of inflammatory mediators, the compound can significantly temper the inflammatory response. This modulation is a key aspect of its mechanism, as macrophages are critical sources of cytokines and other factors that drive inflammation.

The biological effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR). Upon binding to the GR, the ligand-receptor complex can modulate gene expression through two main pathways: transactivation and transrepression. Transactivation involves the direct binding of the GR to DNA, leading to the increased expression of anti-inflammatory genes. Transrepression, on the other hand, involves the interference of the GR with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory genes.

Studies suggest that this compound's anti-inflammatory effects are linked to its ability to induce GR-mediated transrepression. This mechanism is considered to be responsible for many of the desirable anti-inflammatory actions of glucocorticoids, while transactivation is often associated with some of their adverse effects. The ability of this compound to preferentially engage the transrepression pathway is a key area of research interest.

Anti-Inflammatory Efficacy in Preclinical Animal Models

To complement in vitro findings, the anti-inflammatory activity of this compound has been evaluated in various preclinical animal models of inflammation. These studies provide a more integrated understanding of its effects in a complex biological system.

A commonly used model to assess topical anti-inflammatory potency is the croton oil-induced ear edema model in mice. In this model, the application of croton oil to the mouse ear induces a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

Studies have shown that topical application of this compound can significantly inhibit croton oil-induced ear edema. Its potency in this model is often compared to that of dexamethasone and other corticosteroids. These findings in preclinical models provide in vivo evidence for the anti-inflammatory effects of this compound and support the observations from in vitro experiments.

Assessment of Local Anti-Inflammatory Responses

This compound has been investigated for its local anti-inflammatory properties in various experimental models. Studies have shown that this compound, a derivative of dexamethasone, exhibits significant anti-inflammatory effects when applied topically. One key area of research has been its application in models of skin inflammation.

In a study utilizing a mouse model of croton oil-induced contact dermatitis, topically applied this compound demonstrated a potent ability to reduce ear edema. This effect is a standard measure of local anti-inflammatory activity. The compound was found to be as effective as dexamethasone in this model, suggesting that the modification at the 17-position does not diminish its local therapeutic action.

Another experimental system used to assess its local effects is the carrageenan-induced paw edema model in rats. When administered locally, this compound significantly inhibited the inflammatory response, characterized by a reduction in paw swelling. These findings support its potential as a locally acting anti-inflammatory agent. The primary mechanism is believed to be the inhibition of pro-inflammatory mediator release at the site of inflammation.

Cellular and Molecular Mechanisms of Action in Specific Cell Lines

The anti-inflammatory effects of this compound are rooted in its interactions at the cellular and molecular levels. Research using various cell lines has elucidated the specific pathways through which it exerts its action, primarily through the modulation of gene expression and inhibition of key inflammatory signaling cascades.

Gene Expression Changes in Response to this compound

The binding of this compound to the glucocorticoid receptor (GR) initiates a cascade of events that lead to changes in the expression of numerous genes. Upon activation, the GR-ligand complex translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.

Studies in A549 human lung adenocarcinoma cells, a common model for respiratory inflammation research, have shown that this compound treatment leads to a significant upregulation of genes associated with anti-inflammatory processes. One such gene is that which codes for annexin (B1180172) A1 (also known as lipocortin-1), a protein that inhibits phospholipase A2 and thereby reduces the production of arachidonic acid and its inflammatory metabolites.

Conversely, the compound has been shown to suppress the expression of pro-inflammatory genes. In human monocyte-derived macrophages, treatment with this compound resulted in decreased mRNA levels for cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This suppression is a critical component of its anti-inflammatory mechanism.

The table below summarizes key gene expression changes observed in response to this compound in relevant cell lines.

Table 1: Gene Expression Changes Induced by this compound

| Cell Line | Gene | Effect of Treatment | Associated Function |

|---|---|---|---|

| A549 (Human Lung Adenocarcinoma) | Annexin A1 (ANXA1) | Upregulation | Inhibition of phospholipase A2 |

| Human Monocyte-derived Macrophages | Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | Pro-inflammatory cytokine |

| Human Monocyte-derived Macrophages | Interleukin-1 beta (IL-1β) | Downregulation | Pro-inflammatory cytokine |

Signaling Pathway Analysis (e.g., NF-κB, AP-1 inhibition)

A cornerstone of the anti-inflammatory action of glucocorticoids and their derivatives is the inhibition of key transcription factors that drive inflammatory responses, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).

NF-κB Inhibition: The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively inhibit this pathway through multiple mechanisms. One primary mechanism is the direct interaction of the activated glucocorticoid receptor with NF-κB subunits, such as p65, preventing them from binding to DNA and initiating transcription. Another mechanism involves the upregulation of the inhibitor of NF-κB, IκBα, which sequesters NF-κB in the cytoplasm.

AP-1 Inhibition: The AP-1 transcription factor, typically a dimer of proteins from the Fos and Jun families, is another critical mediator of inflammation. This compound can inhibit AP-1 activity, a process often referred to as transrepression. The activated GR can physically interact with c-Jun or c-Fos, preventing the AP-1 complex from binding to its target DNA sequences and thus repressing the transcription of AP-1-responsive genes, which include various cytokines and matrix metalloproteinases.

The table below outlines the inhibitory effects of this compound on these key signaling pathways.

Table 2: Signaling Pathway Inhibition by this compound

| Signaling Pathway | Key Proteins | Mechanism of Inhibition | Consequence |

|---|---|---|---|

| NF-κB | p65, IκBα | Direct interaction with p65; Upregulation of IκBα | Decreased transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β) |

Advanced Delivery Systems and Formulation Research Pre Clinical

Design and Synthesis of Dexamethasone-17-carboxamide Conjugates for Targeted Delivery

A key strategy to improve the therapeutic index of dexamethasone (B1670325) is to conjugate it to carrier molecules, forming this compound conjugates. This approach allows for controlled and targeted drug delivery. researchgate.net The synthesis typically involves a multi-step process. First, the hydroxymethyl ketone moiety of dexamethasone is oxidized using periodate (B1199274) to create a carboxylic acid group, forming 9-fluoro-16α-methyl-11β,17-dihydroxy-3-oxo-1,4-androstadiene-17β-carboxylic acid, also referred to as "dexamethasone acid". semanticscholar.org This carboxylic derivative is then activated, often with N-hydroxybenzotriazole (HOBT) or by forming a succinimidyl ester, to facilitate coupling with primary amines on the carrier molecule, resulting in a stable amide bond. semanticscholar.orgnih.gov This method has been successfully used to prepare various 17β-carboxamide derivatives of glucocorticoids in good yields. nih.gov

Polymeric carriers are extensively investigated for creating sustained-release formulations of this compound. nih.gov The conjugation of dexamethasone to polymers can provide prolonged release through the hydrolysis of the chemical bond linking the drug to the carrier. nih.gov Various polymers, including poly(amidoamine) (PAMAM) dendrimers and polyethylene (B3416737) glycol (PEG), have been utilized. nih.govresearchgate.net

For instance, Dexamethasone-21-succinate has been conjugated to PAMAM dendrimers. researchgate.net In other research, sialic acid-polyethylene glycol-dexamethasone (SA-PEG-DXM) micelles were developed for targeted delivery. thno.org These conjugates can self-assemble into micelles in aqueous solutions. nih.govthno.org The molecular weight of the polymer can influence the biodistribution and accumulation of the conjugate in target tissues. nih.gov For example, higher molecular weight conjugates have shown enhanced accumulation in synovial tissue. nih.gov

Here is a table summarizing polymeric carrier systems for this compound:

| Carrier System | Synthesis Method | Key Findings | Reference |

|---|---|---|---|

| PAMAM Dendrimers | Two-step synthesis involving functionalization of dexamethasone with a carboxylic acid group using succinic anhydride, followed by coupling to the dendrimer. | Successful conjugation confirmed by 1H NMR and HPLC. | researchgate.net |

| Sialic Acid-PEG-Dexamethasone (SA-PEG-DXM) Micelles | Esterification reaction between the carboxyl groups of PEG and the hydroxyl groups of sialic acid and dexamethasone. | Self-assembles into micelles, demonstrating potential for targeted delivery. | thno.org |

To achieve site-specific drug release, stimuli-responsive linkers are incorporated into the design of this compound conjugates. These linkers are designed to cleave under specific physiological conditions, such as changes in pH or the presence of certain enzymes that are overexpressed in diseased tissues.

pH-Dependent Release: Formulations have been designed to release dexamethasone in response to the lower pH characteristic of inflamed or tumor tissues. nih.gov For example, conjugates using hydrazone linkers have demonstrated pH-dependent release, with significantly higher drug release at an acidic pH of 4.5-5.0 compared to physiological pH 7.4. nih.gov One study on a dexamethasone-HPMA copolymer conjugate showed that 14% of the drug was released at pH 5.0 over 14 days, while only minimal release (1-2%) was observed at pH 6.0 and 7.4. nih.gov This pH sensitivity is crucial for targeting acidic microenvironments.

Enzyme-Responsive Release: Another targeted delivery strategy involves linkers that are susceptible to enzymatic cleavage. nih.govfrontiersin.org This approach is particularly relevant for inflammatory conditions where enzymes like matrix metalloproteinases (MMPs) are upregulated. nih.govresearchgate.net Nanoparticles have been designed to release dexamethasone in the presence of these enzymes, leading to targeted drug delivery and accumulation in inflamed tissues. nih.gov For example, dexamethasone has been incorporated into enzyme-responsive nanoparticles that undergo a morphological change into microscale aggregates in the presence of specific enzymes, enhancing retention and therapeutic effect at the site of inflammation. nih.gov

The following table summarizes strategies for stimuli-responsive release:

| Release Strategy | Linker/System | Trigger | Key Findings | Reference |

|---|---|---|---|---|

| pH-Dependent | Hydrazone bond | Acidic pH (4.5-5.0) | Sustained release of 12-37% over 10 days at pH 4.5, with less than 1.5% release at pH 7.4. | nih.gov |

| pH-Dependent | HPMA copolymer | Acidic pH (5.0) | Linear, zero-order release of ~14% over 14 days at pH 5.0, with minimal release at higher pH. | nih.gov |

Experimental Formulation Development for this compound

The development of effective formulations is a critical step in the pre-clinical evaluation of this compound. langhuapharma.com Research has explored various formulation strategies to improve its solubility, stability, and delivery. crystalpharmatech.com

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that can enhance the topical and ocular delivery of poorly soluble drugs like dexamethasone. brieflands.comnih.gov Pre-clinical studies have focused on developing and characterizing oil-in-water microemulsions for dexamethasone. nih.gov The selection of appropriate oils, surfactants, and co-surfactants is crucial for the formation of a stable microemulsion. brieflands.com For instance, a study on dexamethasone microemulsion for topical delivery used a combination of Labrafac Lipophile WL, Transcutol P, Labrasol, Tween 80, and Capryol 90. brieflands.com The characteristics of these microemulsions, such as droplet size, viscosity, and pH, are thoroughly evaluated. brieflands.com One study reported a mean droplet size ranging from 5.09 to 159 nm. brieflands.com These formulations have shown promise in increasing drug penetration and providing sustained release. nih.gov

Encapsulating this compound into nanoparticles is a widely explored strategy to achieve targeted and controlled drug delivery. mdpi.com Biodegradable polymers like poly(D,L-lactide-co-glycolide) (PLGA) are commonly used for this purpose due to their biocompatibility. paris-saclay.fr The nanoparticles are typically prepared using methods like solvent emulsion-evaporation. paris-saclay.fr

Characterization of these nanoparticles includes determining their size, zeta potential, and drug loading efficiency. paris-saclay.frresearchgate.net For example, PLGA nanoparticles loaded with dexamethasone have been formulated with a size of around 230 nm and a zeta potential of approximately -4 mV. paris-saclay.fr Another study using pseudo-protein nanoparticles reported sizes ranging from 143.6 to 164.1 nm with an encapsulation efficiency of up to 55.1%. researchgate.net The physical state of the encapsulated drug (molecularly dispersed or crystalline) is also analyzed using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). paris-saclay.fr

This table summarizes the characteristics of different nanoparticle formulations:

| Nanoparticle Type | Polymer/Material | Preparation Method | Size | Encapsulation Efficiency | Reference |

|---|---|---|---|---|---|

| PLGA Nanoparticles | PLGA 75:25 | Solvent emulsion-evaporation | ~230 nm | Low, but optimized by solvent choice | paris-saclay.fr |

| Pseudo-protein Nanoparticles | Pseudo-protein 8L6 | Nanoprecipitation | 143.6–164.1 nm | 55.1% | researchgate.net |

In Vitro Release Kinetics from Experimental Formulations

In vitro release studies are essential for evaluating the performance of this compound formulations and predicting their in vivo behavior. scielo.br These studies are typically conducted using dialysis membrane methods under conditions that mimic the physiological environment (e.g., specific pH and temperature). scielo.brscispace.com

The release profiles of dexamethasone from various formulations often exhibit a biphasic pattern, with an initial burst release followed by a sustained release phase. researchgate.net For example, dexamethasone-loaded nanoparticles have shown an initial rapid release, attributed to the drug adsorbed on the nanoparticle surface, followed by a slower, continuous release of the encapsulated drug over several days. researchgate.netnih.gov The release kinetics can be influenced by the formulation composition, such as the type and concentration of polymers. scielo.br For instance, increasing the polymer content in hydrogel formulations can lead to a slower and more extended drug release. scielo.br

Mathematical models, such as zero-order, first-order, and Korsmeyer-Peppas models, are often applied to the release data to understand the underlying release mechanisms, which can include diffusion, erosion, or a combination of both. scielo.brscielo.brtandfonline.com For example, the release of dexamethasone from certain hydrogels was found to follow zero-order kinetics after an initial burst. scielo.brtandfonline.com In some nanoparticle systems, the release has been described as following a combination of diffusion and erosion. scielo.br

Below is a table detailing the in vitro release kinetics from various formulations:

| Formulation | Release Profile | Release Duration | Kinetic Model | Key Findings | Reference |

|---|---|---|---|---|---|

| Microemulsion | Biphasic | 24 hours | Not specified | 48.18% of the drug released in 24 hours. | brieflands.com |

| Alginate Microspheres | Zero-order after initial burst | 30 days | Zero-order | Steady release rate of 4.83 µ g/day after the first day. | tandfonline.com |

| Pseudo-protein Nanoparticles | Biphasic (burst then sustained) | Not specified | Not specified | Initial rapid release followed by a continuous slow release. | researchgate.net |

| PCA/Dex Nanoparticles | Biphasic (burst then sustained) | 5 days | Not specified | Burst release within the first hour, followed by sustained release. | nih.gov |

Preclinical Evaluation of Localized Delivery Strategies

The localized delivery of this compound and related glucocorticoids is a key area of preclinical research, aiming to maximize therapeutic efficacy at the target site while minimizing systemic side effects. nih.gov Various advanced delivery systems, including hydrogels and nanoparticles, have been investigated in animal models to assess their potential for treating localized inflammation and other conditions.

One approach involves the use of hydrogels as a depot for sustained drug release. For instance, a thermo-sensitive hydrogel loaded with dexamethasone demonstrated significant therapeutic effects in a mouse model of osteoarthritis. amegroups.org This in situ forming hydrogel, composed of chitosan-glycerin-borax, transitions from a liquid to a gel state at body temperature, allowing for intra-articular injection and prolonged drug retention in the joint cavity. amegroups.org Preclinical studies in mice with surgically induced osteoarthritis showed that the dexamethasone-loaded hydrogel attenuated bone destruction, reduced synovitis, and slowed the progression of the disease. amegroups.org These chondroprotective effects were attributed to the decreased expression of matrix-degrading enzymes such as MMP-9, MMP-13, and ADAMTS-5. amegroups.org

Another strategy utilizes injectable dual-network hydrogels containing porous microspheres for the long-term controlled release of dexamethasone to promote bone regeneration. acs.org In a preclinical model, these hydrogels provided a stable release of dexamethasone for over four months, which is conducive to modulating macrophage polarization and creating an immune microenvironment that supports bone healing. acs.org The concentration of dexamethasone was maintained within a therapeutic window (400-1000 nM) that is favorable for promoting osteogenesis. acs.org

Nanoparticles also represent a promising platform for the targeted delivery of glucocorticoids. europeanpharmaceuticalreview.comnih.gov In a preclinical study, genetically engineered cell membrane-coated nanoparticles were used to deliver dexamethasone directly to inflamed lungs in mice. europeanpharmaceuticalreview.com These nanoparticles were designed to target inflamed endothelial cells, leading to complete resolution of inflammation at a drug concentration where standard delivery methods were ineffective. europeanpharmaceuticalreview.com The study highlighted that concentrating the drug at the site of action may allow for the use of lower dosages. europeanpharmaceuticalreview.com

Furthermore, the development of liposomal formulations for dexamethasone has been explored to improve its therapeutic index. nih.gov Preclinical studies have shown that co-administering dexamethasone with siRNA-containing liposomes can inhibit the inflammatory response induced by the liposomes themselves, thereby enhancing the safety profile of the gene-silencing therapy. nih.gov

The following tables summarize key findings from preclinical studies on localized dexamethasone delivery systems.

Interactive Data Table: Preclinical Hydrogel Formulations for Dexamethasone Delivery

| Delivery System | Animal Model | Key Findings | Reference |

| Thermo-sensitive hydrogel | DMM-induced osteoarthritis mice | Attenuated bone destruction, ameliorated synovitis, decreased expression of MMP-9, MMP-13, and ADAMTS-5. amegroups.org | amegroups.org |

| Dual-network hydrogel with porous microspheres | Not specified | Sustained release of dexamethasone for over 120 days, promoting an osteogenic immune microenvironment. acs.org | acs.org |

| Amphiphilic, low-swelling hydrogel (DexaPatch) | Rabbit model of anterior cervical spinal surgery | Sustained, local steroid delivery at the surgical site to treat postoperative inflammation and edema. nih.gov | nih.gov |

| Chitosan/Pluronic F127 thermosensitive hydrogel | In vivo imaging in mice | Hydrogels retained a fluorescent compound in the joint longer than administration in PBS alone. semanticscholar.org | semanticscholar.org |

Interactive Data Table: Preclinical Nanoparticle Formulations for Dexamethasone Delivery

| Delivery System | Animal Model | Key Findings | Reference |

| Genetically engineered cell membrane-coated nanoparticles | Mice with inflamed lung tissue | Complete treatment of inflammation at a low drug concentration. europeanpharmaceuticalreview.com | europeanpharmaceuticalreview.com |

| Liposomal nanoparticle (LNP201) with siRNA | Mice | Dexamethasone co-treatment reduced liposome-induced inflammatory cytokine release and gene induction. nih.gov | nih.gov |

| PHEA-g-C18-Arg8 (PCA) nanoparticles | HEI-OC1 cells (in vitro) | Co-delivery of dexamethasone and genes showed synergistic effects on gene expression and reduced inflammatory cytokine expression. dovepress.com | dovepress.com |

Computational Chemistry and Molecular Modeling Applications for Dexamethasone 17 Carboxamide

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as Dexamethasone-17-carboxamide, interacts with its protein target, most notably the glucocorticoid receptor (GR).

Molecular docking studies have been performed on a series of 17β-carboxamide steroids to evaluate their potential anti-inflammatory activity by comparing their interactions with the GR to that of Dexamethasone (B1670325). researchgate.net These simulations are crucial for understanding how modifications at the C17 position influence the binding mechanism within the receptor's ligand-binding domain. researchgate.net While the common precursor for these analogues, a 17β-carboxylic acid derivative of Dexamethasone, did not bind to the GR, the subsequent carboxamide analogues successfully bound to the receptors. nih.gov The docking results for Dexamethasone itself with the GR show a high docking score, indicating strong affinity. nih.gov

One of the primary goals of molecular docking is to predict the binding affinity between a ligand and its receptor, often expressed as a binding energy score. Lower binding energy values typically indicate a more stable and favorable interaction. Studies on 17β-carboxamide derivatives of corticosteroids, synthesized from precursors like hydrocortisone (B1673445) and prednisolone, have compared their binding energies and ligand efficiencies with Dexamethasone. researchgate.net

For Dexamethasone, docking studies against the glucocorticoid receptor have reported a superior docking score of -14.7 and a calculated binding free energy of -147.48 kcal/mol, indicating a very strong affinity. nih.gov The 17β-carboxamide analogues, in turn, were found to bind to glucocorticoid receptors with affinities similar to natural glucocorticoids. nih.gov The introduction of the carboxamide group at the 17β-position is a key structural modification intended to create "soft" glucocorticoids, which are designed to be metabolized into inactive forms after exerting their therapeutic effect. akjournals.com The prediction of binding affinity is critical in this context to ensure that the modification does not abolish the necessary interaction with the target receptor. researchgate.net

| Compound/Complex | Docking Score (kcal/mol) | Binding Free Energy (MM-GBSA, kcal/mol) | Receptor Target |

| Dexamethasone | -14.7 | -147.48 | Glucocorticoid Receptor |

| Dexamethasone | -6.7 | -66.45 | SARS-CoV-2 Main Protease |

| Dexamethasone | -3.6 | -53.03 | Interleukin-6 (IL-6) |

Table 1: Comparative docking and binding energy results for Dexamethasone against various receptors, providing a baseline for assessing its derivatives. Data sourced from computational analyses. nih.gov

Molecular docking not only predicts binding strength but also elucidates the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This allows for the identification of key amino acid residues in the receptor's binding pocket that are critical for ligand recognition and binding.

For the parent compound, Dexamethasone, interactions with the glucocorticoid receptor are well-characterized. Key amino acid residues involved in forming hydrogen bonds include Asn564, Gln642, Arg611, and Thr739 . nih.gov Specifically, the hydroxyl group of Dexamethasone is noted to form a hydrogen bond with Gln642. nih.gov When Dexamethasone is docked with other targets, such as the main protease of SARS-CoV-2, different residues like Asn142, Glu166, and Cys44 become important for binding. nih.gov

For 17β-carboxamide derivatives, docking studies aim to understand how the amide moiety interacts with the GR binding pocket. The goal is to design derivatives that maintain crucial interactions for agonistic activity while potentially introducing new contacts that could fine-tune their pharmacological profile. researchgate.net The size and nature of the substituent on the carboxamide nitrogen can influence how the ligand fits into the pocket and which residues it interacts with. researchgate.net

| Receptor | Key Interacting Amino Acid Residues with Dexamethasone |

| Glucocorticoid Receptor (GR) | Asn564, Gln642, Arg611, Thr739 |

| SARS-CoV-2 Main Protease (Mpro) | Asn142, Glu166, Cys44, His41 |

| Enterococcus faecalis Diaminopimelate Epimerase (DapF) | Asn205, Glu223 |

Table 2: Key amino acid residues identified through molecular docking studies as being crucial for the interaction of Dexamethasone with various protein targets. nih.govuva.esresearchgate.net

In Silico Prediction of Pharmacokinetic Parameters and Metabolism

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the development process. For this compound, these predictions are vital, as it is designed as a soft drug with an intended metabolic pathway. akjournals.com Computational models can estimate properties like solubility, permeability, and metabolic stability. In silico prediction of metabolism was performed on a 17β-carboxamide steroid derivative that showed promising local anti-inflammatory activity to assess its soft drug potential. researchgate.net While Dexamethasone itself has good oral bioavailability, its derivatives must be evaluated independently. nih.govmdpi.com

Lipophilicity is a critical physicochemical parameter that influences a drug's pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (log P). For the 17β-carboxamide class of glucocorticoids, lipophilicity has been extensively studied using experimental methods like reversed-phase high-performance liquid chromatography (RP-HPLC) and computational approaches. akjournals.comresearchgate.net

Quantitative Structure-Retention Relationship (QSRR) analysis is a computational technique that correlates the chromatographic retention of a compound with its structural properties (descriptors). akjournals.comresearchgate.net Studies on 17β-carboxamide glucocorticoids have successfully developed QSRR models. akjournals.combg.ac.rs In one such study, various RP-HPLC systems were tested, and a system with a cyano column and methanol-water mobile phase was found to be the most reliable for predicting the lipophilicity of these compounds. akjournals.comresearchgate.net The chromatographic parameter logkw (the retention factor extrapolated to 100% water) showed a high correlation with experimentally determined logPo/w values. akjournals.com This allows for the reliable estimation of lipophilicity for newly designed derivatives based on their retention behavior. akjournals.comresearchgate.net

| Compound Abbreviation* | logkw | φ0 |

| HG | 2.11 | 48.73 |

| DG | 2.50 | 54.82 |

| HEA | 2.45 | 53.03 |

| DEG | 2.85 | 58.04 |

| BEG | 3.19 | 61.11 |

| PF | 2.76 | 57.17 |

| MPF | 2.89 | 57.92 |

| DF | 3.19 | 61.82 |

Table 3: Experimentally determined chromatographic parameters used for lipophilicity estimation and QSRR analysis of various 17β-carboxamide glucocorticoids. researchgate.net *DG and DF are Dexamethasone-derived carboxamides with glycine (B1666218) and phenylalanine methyl ester, respectively.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Model Development

3D-QSAR is a computational method that correlates the biological activity of a set of compounds with their 3D structural properties, such as steric and electrostatic fields. imist.ma These models are valuable for understanding the structural requirements for activity and for predicting the potency of new, unsynthesized molecules. biorxiv.org